B1578890 Z-L-isoleucine N-carboxyanhydride

Z-L-isoleucine N-carboxyanhydride

Cat. No.: B1578890
M. Wt: 291.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-isoleucine N-carboxyanhydride (Z-L-Ile NCA) is a protected derivative of the α-amino acid isoleucine, where the amine group is functionalized with a carbobenzyloxy (Z) protecting group. NCAs are cyclic monomers used in ring-opening polymerization (ROP) to synthesize polypeptides with controlled architectures . The Z-group enhances monomer stability during synthesis and polymerization, preventing premature side reactions while allowing deprotection post-polymerization for tailored functionality. Z-L-Ile NCA is particularly valued for integrating hydrophobic isoleucine residues into polypeptides, which influence secondary structures (e.g., α-helices or β-sheets) and self-assembly behaviors in biomedical applications .

Properties

Molecular Weight

291.3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar N-Carboxyanhydrides

Polymerization Kinetics and Mechanisms

  • Z-L-Isoleucine NCA vs. L-Glutamic Acid γ-Benzyl Ester NCA: Z-L-Ile NCA polymerizes via amine-initiated ROP, typically requiring anhydrous conditions. In contrast, L-glutamic acid γ-benzyl ester NCA (with a benzyl-protected side chain) exhibits faster kinetics due to the electron-withdrawing ester group, which stabilizes the transition state during ring-opening. However, Z-L-Ile NCA’s polymerization can be accelerated using organocatalysts like lithium hexamethyldisilazide, achieving high molecular weights (Mn > 20 kDa) in open-vessel conditions with minimal moisture sensitivity .
  • Z-L-Isoleucine NCA vs. Nε-Carbobenzyloxy-L-Lysine NCA (ZK NCA) :
    ZK NCA introduces cationic lysine residues post-deprotection, enabling pH-responsive behavior. While Z-L-Ile NCA forms hydrophobic domains, ZK NCA’s primary amine side chain facilitates hydrogen bonding, leading to higher chain rigidity. Polymerization of ZK NCA requires precise stoichiometric control to avoid branching, whereas Z-L-Ile NCA’s sterically hindered side chain minimizes side reactions .

Side Reactions and Stability

  • Z-L-Isoleucine NCA vs. L-Cystine NCA :
    L-Cystine NCA, used for cross-linking via disulfide bonds, undergoes rapid decomposition in the presence of amines, limiting its utility as a cross-linker. In contrast, Z-L-Ile NCA exhibits superior stability under similar conditions, enabling high-purity polymers with low polydispersity (Đ < 1.2) .

  • Comparison with Phosphonopeptide NCAs: Phosphonopeptide NCAs (e.g., diisopropyl phosphonoalanine NCA) polymerize via metal-catalyzed ROP, yielding pH-responsive polypeptides with narrow dispersity (Đ ~1.1). Unlike Z-L-Ile NCA, phosphonopeptides require transition metal catalysts (e.g., Ru or Ni), which may leave toxic residues in biomedical applications .

Molecular Weight Control and Initiator Systems

  • Primary Amines vs. Organocatalysts: Traditional primary amine initiators (e.g., hexylamine) for Z-L-Ile NCA result in moderate control (Đ ~1.3). Crown ethers (e.g., 18-crown-6) accelerate polymerization by coordinating to cationic intermediates, reducing reaction times from days to hours for NCAs like Z-L-Ile . Lithium hexamethyldisilazide (LiHMDS) enables living polymerization of Z-L-Ile NCA, achieving Đ < 1.1 and block copolymerization with NCAs like ZK or γ-benzyl-L-glutamate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.